molecular formula C14H16N2O B3017750 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 956714-20-8

3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B3017750
CAS No.: 956714-20-8
M. Wt: 228.295
InChI Key: PTUOOQBSBFPMCT-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both methyl and aldehyde functional groups in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the 4-methylphenylmethyl group and the aldehyde functional group. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-4-6-13(7-5-10)8-16-12(3)14(9-17)11(2)15-16/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUOOQBSBFPMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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